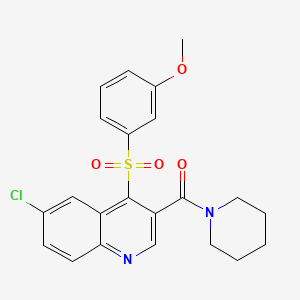

6-CHLORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Description

6-Chloro-4-(3-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 6, a 3-methoxybenzenesulfonyl group at position 4, and a piperidine-1-carbonyl moiety at position 2. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name |

[6-chloro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S/c1-29-16-6-5-7-17(13-16)30(27,28)21-18-12-15(23)8-9-20(18)24-14-19(21)22(26)25-10-3-2-4-11-25/h5-9,12-14H,2-4,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKJHVYUJUXPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-4-(3-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C19H22ClN3O3S

- Molecular Weight : 393.91 g/mol

- IUPAC Name : 6-chloro-4-(3-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline

Structural Features

| Feature | Description |

|---|---|

| Chlorine Atom | Enhances lipophilicity and potency |

| Methoxy Group | Contributes to solubility |

| Piperidine Ring | Imparts basic properties |

| Quinoline Core | Essential for biological activity |

Research indicates that 6-chloro-4-(3-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL depending on the strain tested .

- Anticancer Activity : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis, as evidenced by increased caspase activity .

- Enzymatic Inhibition Studies : The compound was evaluated as an inhibitor of cyclin-dependent kinases (CDKs), showing IC50 values in the low micromolar range, indicating significant potential for use in cancer therapy .

Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

Anticancer Activity

| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |

|---|---|---|

| HeLa | 5 | 30 |

| MCF-7 | 7 | 25 |

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent. Its structural features indicate possible interactions with biological targets, particularly in the treatment of neurodegenerative diseases and cancers.

Anticancer Activity

Research has shown that quinoline derivatives exhibit anticancer properties. The presence of the piperidine moiety in this compound may enhance its ability to inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. For instance, studies have reported that similar compounds can modulate the activity of cyclin-dependent kinases, which are crucial for cell cycle regulation and are often dysregulated in cancer cells .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of quinoline derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Pharmacological Research

Pharmacological studies focus on understanding how this compound interacts with biological systems at the molecular level.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, including proteases and kinases. For example, research indicates that similar structures can act as inhibitors for cathepsin L, a cysteine protease implicated in cancer metastasis . This inhibition can lead to reduced tumor invasiveness and improved therapeutic outcomes.

Receptor Binding Affinity

Investigations into receptor binding affinities reveal that compounds with similar structures can effectively bind to dopamine receptors, influencing pathways related to mood regulation and cognitive function . This suggests that 6-chloro-4-(3-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline may also possess psychoactive properties worth exploring.

Biochemical Applications

Beyond therapeutic uses, this compound has potential applications in biochemical assays and research methodologies.

Development of Assays

Due to its unique chemical structure, this compound can serve as a probe in biochemical assays aimed at understanding enzyme kinetics or receptor-ligand interactions. For instance, it could be utilized to develop assays for screening potential inhibitors of kinases involved in cancer pathways.

Structural Biology

In structural biology, derivatives of quinoline are often used in crystallography studies to determine the three-dimensional structures of proteins and enzymes. Understanding these structures can provide insights into their function and inform drug design strategies.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives demonstrated that compounds similar to 6-chloro-4-(3-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to cell cycle arrest at the G2/M phase, leading to apoptosis.

Case Study 2: Neuroprotective Effects

In vitro studies showed that quinoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The protective effect was linked to the activation of survival pathways involving Bcl-2 family proteins.

Comparison with Similar Compounds

Substituent Variations

Solubility and Stability

- The 3-methoxybenzenesulfonyl group in the target compound improves aqueous solubility compared to non-polar substituents (e.g., thiophene in GEO-03346) .

- Piperidine-1-carbonyl at position 3 may reduce metabolic degradation compared to unsubstituted piperidine (e.g., in BB10313) .

Key Research Findings and Data

Crystallographic and Spectroscopic Insights

- Crystal Packing : Analogues like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate () exhibit H-bonded dimers and C–H···π interactions, suggesting similar stabilization mechanisms for the target compound .

- Spectroscopy: IR and NMR data for sulfonyl- and piperidine-substituted quinolines (e.g., BB10313) confirm the presence of sulfonyl (S=O stretch at ~1350 cm⁻¹) and piperidine (δ 1.4–2.6 ppm in ¹H NMR) groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.